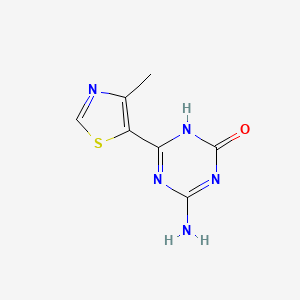![molecular formula C8H18ClN3O2 B13203062 2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride](/img/structure/B13203062.png)
2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride is a chemical compound with the molecular formula C8H18ClN3O2 and a molecular weight of 223.70 g/mol . It is primarily used for research purposes and has applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride typically involves the reaction of 2-chloro-N-[2-(morpholin-4-yl)ethyl]acetamide with ammonia or an amine source under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes . Detailed studies on its binding affinity and specificity are essential for understanding its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[2-(morpholin-4-yl)ethyl]amino}-N-(propan-2-yl)acetamide
- 4-(2-Aminoethyl)morpholine
- 2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride
Uniqueness
2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C8H18ClN3O2 |
|---|---|
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
2-amino-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C8H17N3O2.ClH/c9-7-8(12)10-1-2-11-3-5-13-6-4-11;/h1-7,9H2,(H,10,12);1H |
Clave InChI |
HMACHVZHHAWSLW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCNC(=O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13202979.png)
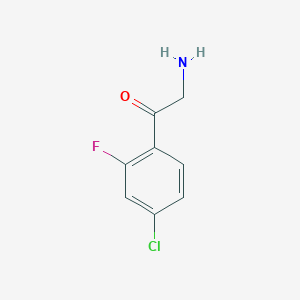
![tert-Butyl 7'-nitro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13202986.png)
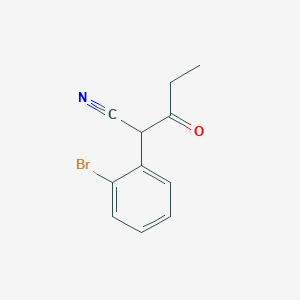
![5-Ethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13203006.png)

![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine](/img/structure/B13203020.png)
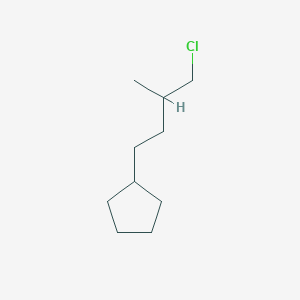

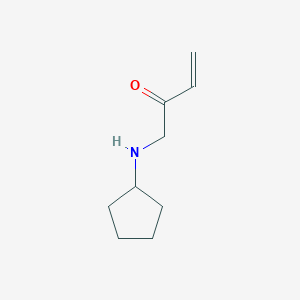
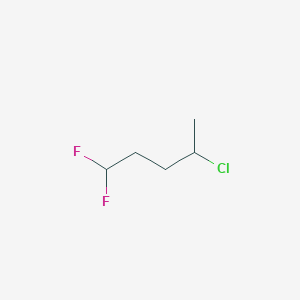
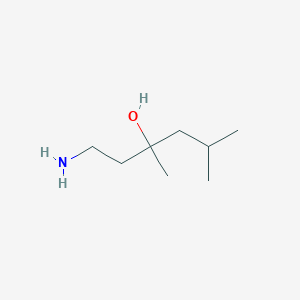
![6-methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine](/img/structure/B13203060.png)
